![molecular formula C15H13N3 B12526436 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline CAS No. 819858-17-8](/img/structure/B12526436.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. One common method is the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in acetonitrile at room temperature. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different substituents on the nitrogen atom.
Reduction: Reduction reactions can convert the imine group to an amine group, leading to the formation of N-substituted benzimidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various N-substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline can be compared with other similar compounds, such as:
1H-Benzimidazole: A simpler structure with similar biological activities but less chemical versatility.
2H-Indazole: Another heterocyclic compound with a similar structure but different reactivity and applications.
1H-Benzotriazole: A compound with a triazole ring fused to a benzene ring, exhibiting different chemical and biological properties.
Properties
CAS No. |
819858-17-8 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
AKRTYQRGBOXCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



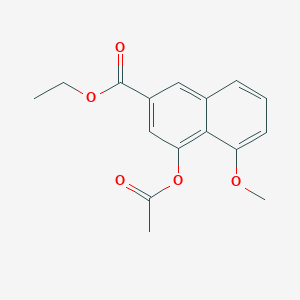


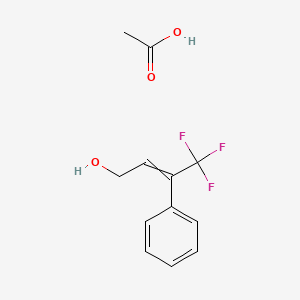
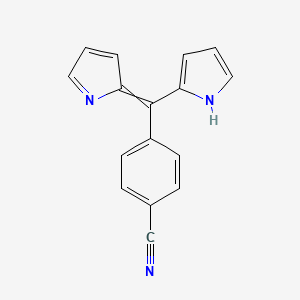
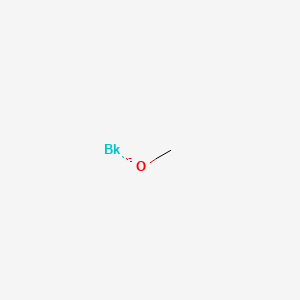
![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)
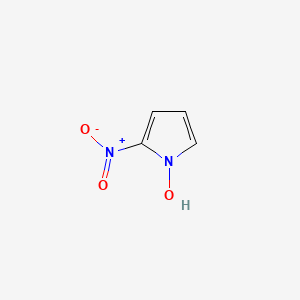

![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
silane](/img/structure/B12526432.png)
